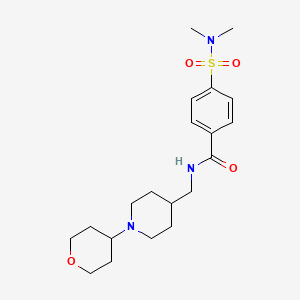![molecular formula C13H21NO3 B2827116 Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 204132-39-8](/img/structure/B2827116.png)
Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate is an organic compound with the molecular formula C13H21NO3 . It has a molecular weight of 239.31 Da . It is also known by other names such as 2-Methyl-2-propanyl 2-oxo-7-azaspiro [3.5]nonane-7-carboxylate .
Synthesis Analysis
The synthesis of Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate can be achieved from 4‑oxygenated piperidine‑1‑carboxylic acid tert-butyl ester. This compound is first prepared into 4‑vinylpiperidine‑1‑carboxylic acid tert-butyl ester, which then reacts with trichloroacetyl chloride .Molecular Structure Analysis
The molecular structure of Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate consists of a spirocyclic system, which is a molecule containing two rings of which one atom is common, in this case, the nitrogen atom .Physical And Chemical Properties Analysis
Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate has a melting point of 55-56℃ and a boiling point of 349℃. It has a density of 1.12 and a flash point of 165℃ . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique
Synthesis of Bifunctional Compounds
Meyers et al. (2009) describe the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate, highlighting its utility in creating novel compounds by further derivation on azetidine and cyclobutane rings. This approach provides access to chemical spaces complementary to piperidine ring systems, which are significant in medicinal chemistry (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
Spirocyclic and Bicyclic Structures
Research by Molchanov and Tran (2013) demonstrates the regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, leading to the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This method illustrates the compound's role in synthesizing spirocyclic structures, which are valuable in designing constrained peptidomimetics and other biologically active molecules (Molchanov & Tran, 2013).
Constrained Peptidomimetics
The work of Mandal et al. (2005) focuses on the synthesis of azabicycloalkane amino acids, which are rigid dipeptide mimetics. These compounds, derived from tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate, are crucial for structure-activity studies in peptide-based drug discovery. Their research outlines an efficient synthetic pathway to these diastereomers, demonstrating the compound's significance in developing tools for medicinal chemistry (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).
Propriétés
IUPAC Name |
tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-10(15)9-13(14)7-5-4-6-8-13/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFMAHQODPBPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CC12CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2,3-dimethoxy-2-methylpropyl)oxalamide](/img/structure/B2827038.png)



![Methyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2827043.png)
![5-((2,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2827044.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-phenoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827047.png)


![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2827053.png)